molecular formula C21H26O5 B15287149 Prednisolone Impurity 23

Prednisolone Impurity 23

Cat. No.: B15287149
M. Wt: 358.4 g/mol
InChI Key: WFFSJFFZKKRVOE-MKIDGPAKSA-N
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Preparation Methods

The synthesis of Prednisolone Impurity 23 involves several steps, typically starting with prednisolone as the base compound. The synthetic routes and reaction conditions can vary, but they generally involve specific reagents and catalysts to induce the desired chemical transformations. Industrial production methods often employ high-performance liquid chromatography (HPLC) to separate and purify the compound .

Chemical Reactions Analysis

Prednisolone Impurity 23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, tetrahydrofuran, and water. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Prednisolone Impurity 23 is a specific impurity associated with prednisolone, a synthetic glucocorticoid known for its anti-inflammatory and immunosuppressive properties. It arises during the synthesis or degradation of prednisolone and is crucial for quality control in pharmaceutical formulations. Prednisolone is used to treat allergies, asthma, and autoimmune diseases, and is included in chemotherapy regimens. Impurities like this compound are important for ensuring the safety and efficacy of prednisolone medications.

Role in Pharmaceutical Science

This compound plays several important roles in pharmaceutical science:

  • Reference Standards These methods are crucial for obtaining reference standards for analytical testing and quality assurance.
  • Toxicological Studies The biological activity of impurities is often assessed through toxicological studies to ensure patient safety.
  • Interaction Studies Interaction studies involving this compound focus on its compatibility with other excipients and active pharmaceutical ingredients. These studies are critical for quality control.

Such studies often utilize techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) to analyze interactions at a molecular level.

Related Corticosteroid Impurities

This compound is part of a broader category of corticosteroid-related impurities. The table below shows some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
PrednisoneC21H26O5Prodrug form; converted to prednisolone in vivo
Prednisolone AcetateC23H30O6Ester derivative with enhanced lipophilicity
MeprednisoneC22H26O5A synthetic corticosteroid with similar effects
DexamethasoneC22H29F3O5Fluorinated derivative with potent anti-inflammatory properties
TriamcinoloneC21H25O6More potent anti-inflammatory effects than prednisolone

This compound is distinct because of its specific formation during the degradation or synthesis processes associated with prednisolone and its potential impact on drug quality and efficacy.

Mechanism of Action

The mechanism of action of Prednisolone Impurity 23 is closely related to that of prednisolone. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of leukocyte migration and decreased capillary permeability .

Comparison with Similar Compounds

Prednisolone Impurity 23 is compared with other similar compounds such as hydrocortisone, methylprednisolone, and dexamethasone. While all these compounds share similar anti-inflammatory properties, this compound is unique in its specific structural characteristics and its role in ensuring the purity of prednisolone-based medications .

List of Similar Compounds::
  • Hydrocortisone
  • Methylprednisolone
  • Dexamethasone
  • Prednisone

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1

InChI Key

WFFSJFFZKKRVOE-MKIDGPAKSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O

Origin of Product

United States

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